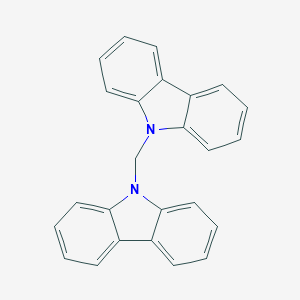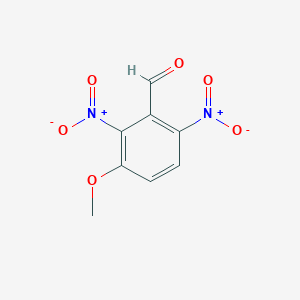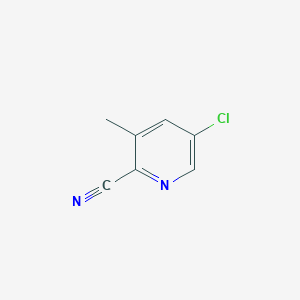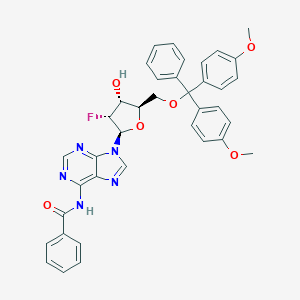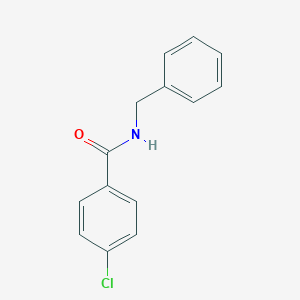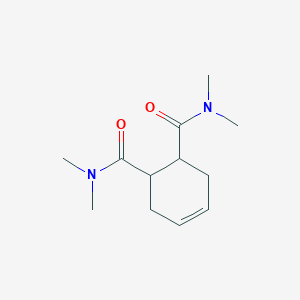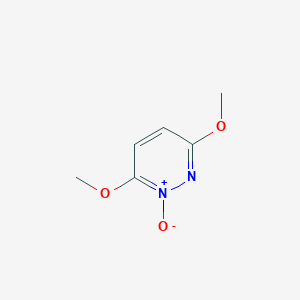
3,6-Dimethoxypyridazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethoxypyridazine 1-oxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a potent antioxidant and its potential use as a therapeutic agent in the treatment of a variety of diseases. In
Wissenschaftliche Forschungsanwendungen
3,6-Dimethoxypyridazine 1-oxide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of oxidative stress. Studies have shown that 3,6-Dimethoxypyridazine 1-oxide has potent antioxidant properties, which may make it useful in the treatment of a variety of diseases that are characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3,6-Dimethoxypyridazine 1-oxide is not fully understood, but it is thought to involve its ability to scavenge free radicals and other reactive oxygen species. This compound has been shown to be effective at reducing oxidative stress in a variety of cell types, including neuronal cells and immune cells.
Biochemische Und Physiologische Effekte
3,6-Dimethoxypyridazine 1-oxide has been found to have a number of interesting biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,6-Dimethoxypyridazine 1-oxide has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its potent antioxidant properties, which make it useful for studying oxidative stress in a variety of cell types. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may make it useful for studying the mechanisms of action of these types of compounds. However, one limitation of using 3,6-Dimethoxypyridazine 1-oxide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 3,6-Dimethoxypyridazine 1-oxide. One area of research that is of particular interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations for its use in scientific research. Overall, 3,6-Dimethoxypyridazine 1-oxide is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of 3,6-Dimethoxypyridazine 1-oxide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 3,6-dimethoxypyridazine with hydrogen peroxide in the presence of a catalyst. This reaction yields 3,6-Dimethoxypyridazine 1-oxide, which can then be purified and isolated for use in scientific research.
Eigenschaften
CAS-Nummer |
1703-08-8 |
|---|---|
Produktname |
3,6-Dimethoxypyridazine 1-oxide |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
3,6-dimethoxy-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4-6(11-2)8(9)7-5/h3-4H,1-2H3 |
InChI-Schlüssel |
UGYUYAXKYLZYFT-UHFFFAOYSA-N |
SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
Kanonische SMILES |
COC1=N[N+](=C(C=C1)OC)[O-] |
Andere CAS-Nummern |
1703-08-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
